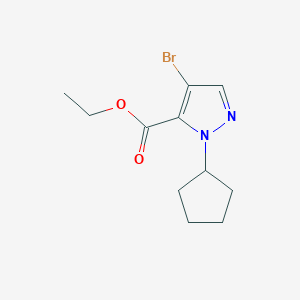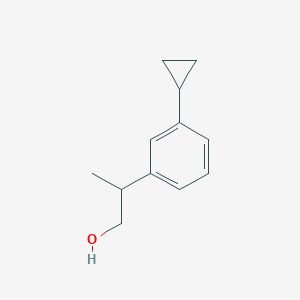
2-(3-Cyclopropylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyclopropylphenyl)propan-1-ol, also known as CPP or CPP-OH, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPP-OH is a chiral compound that belongs to the family of arylpropanols, which are known for their analgesic, anti-inflammatory, and antipyretic properties. CPP-OH has been shown to exhibit a wide range of biological activities, including modulation of the immune system, inhibition of pain, and protection against neurodegeneration.
Mechanism of Action
2-(3-Cyclopropylphenyl)propan-1-ol-OH exerts its biological effects by binding to specific receptors in the body, including the mu-opioid receptor and the cannabinoid receptor type 2. By binding to these receptors, 2-(3-Cyclopropylphenyl)propan-1-ol-OH can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
2-(3-Cyclopropylphenyl)propan-1-ol-OH has been shown to exhibit a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. Studies have also shown that 2-(3-Cyclopropylphenyl)propan-1-ol-OH can improve cognitive function and memory retention in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-Cyclopropylphenyl)propan-1-ol-OH in laboratory experiments is its ability to modulate the immune response without causing significant side effects. However, the limited availability and high cost of 2-(3-Cyclopropylphenyl)propan-1-ol-OH can be a limitation for researchers who wish to study its therapeutic potential.
Future Directions
There are several potential future directions for the study of 2-(3-Cyclopropylphenyl)propan-1-ol-OH, including its use in the treatment of autoimmune diseases, neurodegenerative disorders, and pain management. Further research is needed to elucidate the exact mechanisms of action of 2-(3-Cyclopropylphenyl)propan-1-ol-OH and to determine its safety and efficacy in clinical trials. Additionally, the development of new synthetic methods for 2-(3-Cyclopropylphenyl)propan-1-ol-OH could help to increase its availability and reduce its cost, making it more accessible for researchers and clinicians alike.
Synthesis Methods
2-(3-Cyclopropylphenyl)propan-1-ol-OH can be synthesized through various methods, including the reduction of 2-(3-Cyclopropylphenyl)propan-1-one using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 3-cyclopropylphenylmagnesium bromide with 1-chloropropane-2-ol. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
2-(3-Cyclopropylphenyl)propan-1-ol-OH has been extensively studied for its therapeutic potential in various fields of medicine, including immunology, neurology, and pain management. Recent studies have shown that 2-(3-Cyclopropylphenyl)propan-1-ol-OH can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This makes 2-(3-Cyclopropylphenyl)propan-1-ol-OH a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-(3-cyclopropylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(8-13)11-3-2-4-12(7-11)10-5-6-10/h2-4,7,9-10,13H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEDNDBMOGXGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropylphenyl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2694290.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2694291.png)
![1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2694292.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2694296.png)
![N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2694297.png)

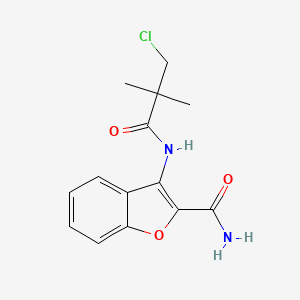

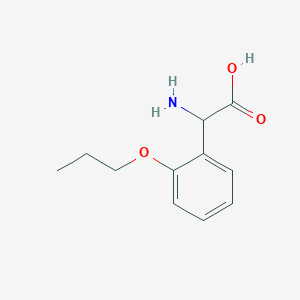

![2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2694306.png)
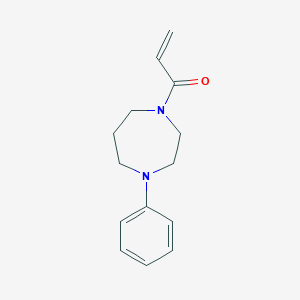
![[2-(Aminomethyl)oxolan-2-yl]methanol](/img/structure/B2694310.png)
